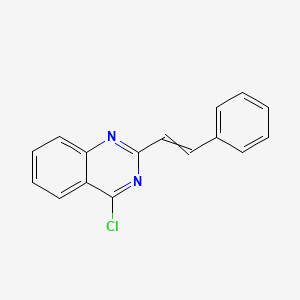

4-Chloro-2-styrylquinazoline

Beschreibung

Eigenschaften

Molekularformel |

C16H11ClN2 |

|---|---|

Molekulargewicht |

266.72 g/mol |

IUPAC-Name |

4-chloro-2-(2-phenylethenyl)quinazoline |

InChI |

InChI=1S/C16H11ClN2/c17-16-13-8-4-5-9-14(13)18-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H |

InChI-Schlüssel |

WFEPOTSBXBRLNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

The synthesis of 4-chloro-2-styrylquinazoline primarily involves a two-step sequence: (1) formation of the 2-styrylquinazolin-4(3H)-one intermediate and (2) subsequent chlorination-dehydration to yield the target compound.

Synthesis of 2-Styrylquinazolin-4(3H)-one Precursors

The precursor 2-styrylquinazolin-4(3H)-one is typically synthesized via condensation reactions. Anthranilic acid derivatives react with acetic anhydride to form 2-methylquinazolin-4(3H)-one, which undergoes Claisen-Schmidt condensation with substituted benzaldehydes under microwave irradiation or conventional heating. For example, microwave-assisted neat reactions between 2-methylquinazolin-4(3H)-one and aryl aldehydes at 120–140°C for 15–30 minutes yield E-configured styryl derivatives. The E-geometry is confirmed by $$ ^1\text{H} $$-NMR coupling constants (J = 16.0 Hz).

Chlorination-Dehydration of Quinazolinones

The chlorination step replaces the 4-ketone group with chlorine while dehydrating the structure. Phosphorus oxychloride (POCl$$_3$$) serves as the chlorinating agent, often in the presence of organic bases to scavenge HCl and drive the reaction to completion.

Standard Chlorination Protocol

A representative procedure involves suspending 2-styrylquinazolin-4(3H)-one (12.27 g) in toluene (200 mL) with N-ethyl-N,N-diisopropylamine (Hünig’s base, 19 mL) and POCl$$3$$ (8.8 mL). The mixture is heated at 65°C overnight, cooled, and washed with aqueous NaHCO$$3$$ before purification via gradient medium-pressure liquid chromatography (MPLC). This method yields 69% of this compound as a white solid.

Solvent and Base Variations

Alternative bases include dimethylaniline and triethylamine, while solvents range from benzene to dichloromethane. For instance, refluxing 2-styrylquinazolin-4(3H)-one in POCl$$3$$-benzene with dimethylaniline for 4–6 hours achieves full conversion. Polar aprotic solvents like dichloromethane reduce reaction times to 2–3 hours at 40°C but may require higher POCl$$3$$ stoichiometry.

Optimization and Process Scalability

Temperature and Time Dependence

Optimal chlorination occurs at 65–80°C, with prolonged heating (12–24 hours) ensuring complete dehydration. Lower temperatures (40–50°C) necessitate extended reaction times (48 hours) and result in lower yields (≤50%).

Catalytic Additives

The inclusion of Lewis acids such as ZnCl$$_2$$ (5 mol%) accelerates chlorination by activating the carbonyl oxygen, reducing reaction times to 6–8 hours at 70°C. However, excessive Lewis acid loading promotes side reactions, including styryl group isomerization.

Industrial-Scale Considerations

Batch reactors with reflux condensers and HCl scrubbers are employed for kilogram-scale production. Continuous flow systems are under investigation to enhance heat transfer and minimize POCl$$_3$$ decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

$$ ^1\text{H} $$-NMR spectra of this compound exhibit characteristic signals: aromatic protons between δ 7.93–8.33 ppm and a singlet for the styryl vinyl group (δ 6.80–7.20 ppm, J = 16.0 Hz). The chlorine substituent causes deshielding of the C-4 proton, appearing as a doublet of doublets.

Comparative Evaluation of Synthetic Routes

The table below summarizes key parameters for selected methodologies:

| Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | log k |

|---|---|---|---|---|---|---|

| 3a | Hünig’s base | Toluene | 65 | 18 | 69 | 4.47 |

| 3b | Triethylamine | Benzene | 80 | 6 | 72 | 4.44 |

| 3c | Dimethylaniline | DCM | 40 | 48 | 50 | 4.30 |

Challenges and Mitigation Strategies

Isomerization During Chlorination

The styryl double bond may isomerize from E to Z under acidic conditions. Adding radical inhibitors (e.g., hydroquinone, 0.1 wt%) suppresses isomerization, preserving >98% E-configuration.

Byproduct Formation

Over-chlorination at the 6-position occurs with electron-rich quinazolinones. Using stoichiometric POCl$$_3$$ (1.2–1.5 equiv.) and low temperatures (≤70°C) minimizes this side reaction.

Emerging Methodologies

Microwave-Assisted Chlorination

Microwave irradiation (300 W, 100°C) reduces reaction times to 1–2 hours with comparable yields (65–70%). This approach is particularly advantageous for electron-deficient substrates prone to decomposition under prolonged heating.

Solid-State Synthesis

Mechanochemical grinding of 2-styrylquinazolin-4(3H)-one with POCl$$_3$$ and silica gel (1:3 w/w) in a ball mill for 2 hours affords 60–65% yield, eliminating solvent use and simplifying purification.

Analyse Chemischer Reaktionen

Chlorination for 4-Chloro-2-styrylquinazolines

4-Chloro-2-styrylquinazolines can be synthesized via the chlorination of 2-styryl-4-quinazolones. This is typically achieved in a benzene solution using phosphorus oxychloride and an excess of dimethylaniline .

Nucleophilic Aromatic Substitution

The 6-bromo-4-chloro-2-styrylquinazoline scaffold can undergo sequential nucleophilic aromatic substitution-heteroannulation . Aromatization of 2-styrylquinazolin-4(3H)-ones, followed by nucleophilic aromatic substitution-heteroannulation of the intermediate 4-chloro-2-styrylquinazolines with sodium azide, yields the corresponding 5-styryltetrazolo[1,5-c]quinazolines .

Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions

9-bromo-5-styryltetrazolo[1,5-c]quinazolines can undergo palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions facilitate the attachment of a 4-fluorophenyl group at the 9-position, either directly or through a π-spacer (C=C or C≡C bond), to correlate the effect of conjugation to cytotoxic activity in the resultant 9-(4-fluorophenyl/4-fluorostyryl or 4-fluoroethynyl)–substituted 2-styryltetrazoloquinazolines .

Further Reactions with Thiols and Hydrazines

4-chloro group substitution can occur to yield 4-substituted 2-quinolinones and quinolinethiones . The reaction of 4 with certain thiols, such as ethanethiol, butanethiol, and thiophenol, gives the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones . Hydrazination of the chloroquinolinethione 4 or the sulfide leads to the same product: 4- hydrazino-8-methylquinoline-2(1H)-thione .

Wissenschaftliche Forschungsanwendungen

(E)-4-Chloro-2-styrylquinazoline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinazoline derivatives, including (E)-4-Chloro-2-styrylquinazoline, are investigated for their potential as therapeutic agents in treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of (E)-4-Chloro-2-styrylquinazoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors involved in cellular processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Stability and Environmental Impact

Lipophilicity and Bioavailability

RP-HPLC studies reveal that lipophilicity (logP) varies with substituents:

Medicinal Chemistry Potential

- Anticancer Applications : Derivatives like 5-(4-chlorophenyl)sulfanylquinazoline-2,4-diamine (CAS 168910-48-3) show antitumor activity by targeting dihydrofolate reductase .

- Antimicrobial Activity : 2-(4-Chlorobenzyl)-4-(prop-2-yn-1-ylsulfanyl)quinazoline (CAS 303149-29-3) exhibits broad-spectrum inhibition .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-styrylquinazoline to achieve high yield?

- Methodological Answer : Synthesis optimization requires systematic evaluation of solvents, catalysts, and temperatures. For example:

- Solvent selection : Polar aprotic solvents like sulfolane improve yield (76%) compared to ethanol (35%) due to better stabilization of intermediates .

- Catalysts : Potassium carbonate (K₂CO₃) enhances nucleophilic substitution efficiency in styryl group incorporation .

- Temperature : Higher temperatures (120°C) in sulfolane accelerate reaction kinetics but must balance decomposition risks .

- Data Table :

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sulfolane | K₂CO₃ | 120 | 76 |

| Dioxane | None | 80 | 58 |

| Ethanol | K₂CO₃ | 60 | 35 |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, lab coat, goggles) and conduct reactions in fume hoods to avoid inhalation/contact .

- Waste disposal : Segregate halogenated byproducts and use licensed waste management services .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

- Methodological Answer :

- Hybridization : Attach pyridinyl or pyrazolyl groups via Mannich reactions to improve receptor binding affinity (e.g., anti-cancer targets) .

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties and bioactivity .

- Validation : Use in vitro assays (e.g., kinase inhibition) to screen modified analogs for anti-inflammatory or anti-HIV activity .

Q. What analytical techniques are critical for confirming the purity and structure of synthesized this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–8.5 ppm for styryl protons) and chlorine substitution patterns .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 240.69 for [M+H]⁺) and fragmentation pathways .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C₆₈.5%, H₃.7%, N₁₁.6%) .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound under varying conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., sulfolane increases yield by 41% vs. ethanol, p < 0.05) .

- Mechanistic Studies : Probe side reactions (e.g., styryl group isomerization) via HPLC to optimize pathways .

Q. What are the safety protocols for handling hazardous byproducts generated during the synthesis of this compound?

- Methodological Answer :

- PPE : Full-body chemical suits and respirators are mandatory when handling chlorinated intermediates .

- Ventilation : Use gloveboxes for air-sensitive steps (e.g., tert-butyl peroxide reactions) to prevent explosive hazards .

- Byproduct Mitigation : Neutralize acidic waste (e.g., HCl) with sodium bicarbonate before disposal .

Data Contradiction Analysis

- Example : Reported yields (35–76%) for this compound synthesis may stem from:

- Solvent Polarity : Sulfolane (high polarity) enhances intermediate solubility vs. ethanol.

- Catalyst Lifetime : K₂CO₃ deactivation in ethanol reduces efficiency at higher temperatures.

- Reaction Time : Prolonged heating in dioxane may degrade products, lowering yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.